molecular formula C7H8FNO2 B591755 (5-Fluoro-2-methoxypyridin-3-yl)methanol CAS No. 874822-98-7

(5-Fluoro-2-methoxypyridin-3-yl)methanol

Cat. No.: B591755
CAS No.: 874822-98-7
M. Wt: 157.144
InChI Key: WLQOYKNNKFBSOK-UHFFFAOYSA-N
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Description

(5-Fluoro-2-methoxypyridin-3-yl)methanol: is an organic compound with the molecular formula C7H8FNO2 It is a derivative of pyridine, characterized by the presence of a fluorine atom at the 5-position, a methoxy group at the 2-position, and a hydroxymethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of N-fluoropyridinium salts as precursors, which react with fluorine gas in the presence of a strong acid to yield the fluorinated pyridine derivative . The methoxy group can be introduced via nucleophilic substitution reactions, and the hydroxymethyl group is typically added through a reduction process using reagents such as sodium borohydride .

Industrial Production Methods: Industrial production of (5-Fluoro-2-methoxypyridin-3-yl)methanol may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (5-Fluoro-2-methoxypyridin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as .

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like .

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, sodium ethoxide.

Major Products:

    Oxidation: (5-Fluoro-2-methoxypyridin-3-yl)carboxylic acid.

    Reduction: this compound.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (5-Fluoro-2-methoxypyridin-3-yl)methanol is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific enzymes or receptors, making it a candidate for the development of new therapeutic agents.

Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of drugs targeting neurological disorders, cancer, and infectious diseases. Its fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (5-Fluoro-2-methoxypyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can form strong hydrogen bonds with target proteins, enhancing binding affinity and specificity. The methoxy group may contribute to the compound’s lipophilicity, facilitating its passage through cell membranes. The hydroxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

  • (5-Fluoro-3-methoxypyridin-2-yl)methanol
  • (5-Fluoro-2-methoxypyridin-3-yl)boronic acid
  • (5-Fluoro-2-methoxypyridin-3-yl)carboxylic acid

Uniqueness: (5-Fluoro-2-methoxypyridin-3-yl)methanol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the methoxy and hydroxymethyl groups provide sites for further chemical modifications. This combination of features makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(5-fluoro-2-methoxypyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2/c1-11-7-5(4-10)2-6(8)3-9-7/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQOYKNNKFBSOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660523
Record name (5-Fluoro-2-methoxypyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874822-98-7
Record name (5-Fluoro-2-methoxypyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 5-fluoro-2-methoxy-nicotinic acid methyl ester (35, 10 g, 54.0 mmol) in 200 mL of tetrahydrofuran, lithium aluminum hydride (81 mL, 1 M in tetrahydrofuran, 81 mmol) was added dropwise at −78° C. and stirred for several hours. The reaction was quenched with dropwise addition of 3 mL water, 3 mL of 15% aqueous sodium hydroxide, and 10 mL of water sequentially, then 200 mL of methyl t-butyl ether was added. Solids were filtered out and the filtrate concentrated under vacuum to provide the desired compound as a white solid (36, 8 g, 50.9 mmol, 94%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
81 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
94%

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